Functional Inactivity of Dinorprostaglandin E1 vs. Active PGE1 and PGE2 in Rat Hepatocyte Glycogenolysis Assay
In a direct head-to-head comparison using primary cultured rat hepatocytes, dinorprostaglandin E1 demonstrated no measurable inhibitory effect on hormone-stimulated glycogenolysis, whereas its parent compounds PGE1 and PGE2 both caused significant inhibition [1].
| Evidence Dimension | Inhibition of hormone-stimulated glycogenolysis |
|---|---|
| Target Compound Data | No inhibitory effect observed |
| Comparator Or Baseline | Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2): Significant inhibition noted (PGE1 and PGE2 caused less inhibition than 16,16-dimethylprostaglandin E2) |
| Quantified Difference | Activity was reduced from significant inhibition (PGE1/PGE2) to complete loss of effect (dinorprostaglandin E1). |
| Conditions | Primary cultures of rat hepatocytes stimulated with glucagon, epinephrine, or isoproterenol [1]. |
Why This Matters
This data provides a clear functional demarcation: dinorprostaglandin E1 is the inactive endpoint of the hepatic β-oxidation pathway, making it essential as a negative control in metabolic studies.
- [1] Okumura T, Sago T, Saito K. Effect of prostaglandins and their analogues on hormone-stimulated glycogenolysis in primary cultures of rat hepatocytes. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1988, 958(2): 179-187. View Source
